1,3-Dioxepane, 2-(2-furanyl)-
Description
Contextualization within Furan-Containing Heterocycles
Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom. researchgate.net Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs into the ring, makes it a fundamental building block in organic chemistry. researchgate.net Furan and its derivatives are prevalent in natural products and are crucial intermediates in the synthesis of pharmaceuticals and specialty chemicals. dtic.milmdpi.com
The furan ring can act as a latent 1,4-dicarbonyl unit or as a diene in Diels-Alder reactions. rsc.org The presence of the furan moiety in a larger molecule, such as 1,3-Dioxepane (B1593757), 2-(2-furanyl)-, imparts this characteristic reactivity. For instance, the closely related compound 2-(2-furyl)-1,3-dioxan undergoes Diels-Alder cycloaddition with maleic anhydride (B1165640), demonstrating that the furan ring's diene character is retained after acetalization. rsc.org This suggests that 1,3-Dioxepane, 2-(2-furanyl)- could serve as a valuable synthon, combining the reactivity of the furan ring with the stereochemical influence and protecting group nature of the dioxepane ring.
Significance of Cyclic Acetals in Organic Chemistry Research
Cyclic acetals are a cornerstone of synthetic organic chemistry, primarily utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2- or 1,3-diols. thieme-connect.denih.gov Their stability under basic, oxidative, and reductive conditions, coupled with their straightforward removal under acidic conditions, makes them invaluable in multistep synthesis. thieme-connect.de The formation of cyclic acetals is generally favored over their acyclic counterparts due to the thermodynamic stability conferred by the ring structure (the chelate effect).
Beyond their role as protecting groups, cyclic acetals are instrumental in controlling stereochemistry during reactions. Chiral diols can be used to form chiral acetals, which can direct the stereochemical outcome of subsequent transformations. While five- and six-membered cyclic acetals (1,3-dioxolanes and 1,3-dioxanes) are extensively used, larger rings like 1,3-dioxepanes have seen fewer applications in synthesis. thieme-connect.de The synthesis of cyclic acetals from biomass-derived platform molecules like furfural (B47365) is also an area of intense research, aiming to produce renewable fuel additives and chemical intermediates. researchgate.net
Table 1: Comparative Physical Properties of Furan-Containing Acetals
| Compound Name | Ring Size | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| 2-(2-Furanyl)-1,3-dioxolane | 5 | C₇H₈O₃ | 206.3 at 760 mmHg | 90.6 | 1.189 |
| 1,3-Dioxepane, 2-(2-furanyl)- | 7 | C₉H₁₂O₃ | Data not available | Data not available | Data not available |
Research Gaps and Objectives for 1,3-Dioxepane, 2-(2-furanyl)-
Despite the well-established chemistry of its constituent parts, 1,3-Dioxepane, 2-(2-furanyl)- remains an understudied compound. A comprehensive review of the literature reveals several key research gaps:
Detailed Synthesis and Characterization: While its synthesis can be inferred from the reaction of furfural and 1,4-butanediol (B3395766), detailed studies optimizing reaction conditions and reporting yields are lacking. Crucially, comprehensive characterization data, including detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry analysis, are not publicly available. dtic.mil
Conformational Analysis: Seven-membered rings like 1,3-dioxepane are conformationally complex, existing in various chair and boat forms. The conformational preferences of 1,3-Dioxepane, 2-(2-furanyl)- and how the bulky furanyl substituent influences the ring's geometry have not been investigated.
Reactivity Studies: The reactivity of this compound, particularly in cycloaddition reactions where the furan acts as a diene, remains unexplored. rsc.org Understanding how the seven-membered acetal (B89532) ring modulates the reactivity of the furan moiety compared to its five- and six-membered homologues could provide valuable synthetic insights.
Applications: As noted in the literature, 1,3-dioxepanes have found fewer applications in synthesis compared to 1,3-dioxolanes and 1,3-dioxanes. thieme-connect.de Consequently, the potential applications of 1,3-Dioxepane, 2-(2-furanyl)- as a chiral auxiliary, a monomer for ring-opening polymerization, or a specialized building block have not been explored.
Future research should therefore focus on the definitive synthesis and purification of 1,3-Dioxepane, 2-(2-furanyl)-, followed by its full spectroscopic and physical characterization. Subsequent studies should investigate its conformational landscape and explore its reactivity, particularly in stereoselective reactions and polymer synthesis, to unlock its full potential as a versatile chemical intermediate.
Table 2: Key Research Objectives
| # | Objective | Rationale |
| 1 | Optimized Synthesis and Purification | Establish an efficient and scalable protocol for the synthesis from furfural and 1,4-butanediol. |
| 2 | Full Spectroscopic Characterization | Obtain and publish complete ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for unambiguous identification. |
| 3 | Conformational and Stereochemical Analysis | Investigate the compound's three-dimensional structure and its influence on reactivity. |
| 4 | Exploration of Reactivity | Study its participation in key reactions, such as Diels-Alder cycloadditions, to assess its utility as a synthetic building block. |
| 5 | Investigation of Polymerization Potential | Evaluate its suitability as a monomer for creating novel, potentially biodegradable polyesters via ring-opening polymerization. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58997-03-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-dioxepane |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11-5-1)8-4-3-7-10-8/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
UBJGGGFAOWYKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OC1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxepane, 2 2 Furanyl
Strategies for 1,3-Dioxepane (B1593757) Ring Formation
The construction of the 1,3-dioxepane ring in 2-(2-furanyl)-1,3-dioxepane predominantly relies on the formation of an acetal (B89532) from 1,4-butanediol (B3395766) and 2-furaldehyde (furfural).
Acetalization Reactions Involving 1,4-Diols and Carbonyl Compounds
The most direct and common method for synthesizing 1,3-dioxepanes is the acid-catalyzed acetalization of a 1,4-diol with an aldehyde or ketone. organic-chemistry.org In the case of 1,3-Dioxepane, 2-(2-furanyl)-, this involves the reaction of 1,4-butanediol with furfural (B47365).
The acid-catalyzed condensation of 1,4-butanediol and furfural proceeds through a well-established mechanism. The reaction is typically initiated by the protonation of the carbonyl oxygen of furfural by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,4-butanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular nucleophilic attack by the remaining hydroxyl group of the diol chain closes the seven-membered ring, and deprotonation yields the final product, 1,3-Dioxepane, 2-(2-furanyl)-.
A competing reaction in this synthesis is the acid-catalyzed dehydration of 1,4-butanediol to form tetrahydrofuran (B95107) (THF). nih.gov The reaction conditions must be carefully controlled to favor the desired acetalization over the formation of THF. The mechanism for THF formation also involves protonation of a hydroxyl group, followed by intramolecular cyclization and loss of water.
Various acid catalysts can be employed for this reaction, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride. organic-chemistry.orgorganic-chemistry.org The choice of catalyst can influence the reaction rate and selectivity.
The successful synthesis of 1,3-Dioxepane, 2-(2-furanyl)- hinges on the optimization of several reaction parameters to maximize the yield and minimize the formation of byproducts, particularly tetrahydrofuran. Key factors to consider include the choice of catalyst, reaction temperature, solvent, and method of water removal.
For the related synthesis of 2-(2-furyl)-1,3-dioxolane from furfural and ethylene (B1197577) glycol, heteropoly acids have been shown to be effective green catalysts. researchgate.net A standard procedure for acetal formation often involves using a catalyst like p-toluenesulfonic acid in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org
The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the dehydration of 1,4-butanediol to THF. nih.gov Therefore, a balance must be struck to achieve a reasonable reaction time without significant byproduct formation. The choice of solvent also plays a role; for instance, in the synthesis of functionalized furans, dioxane has been found to be an effective solvent. mdpi.com
The molar ratio of the reactants, 1,4-butanediol and furfural, can also be adjusted to optimize the yield. Using an excess of the diol can sometimes favor the acetalization reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Table 1: Factors for Optimization in the Synthesis of 1,3-Dioxepane, 2-(2-furanyl)-
| Parameter | Considerations | Potential Impact on Yield and Selectivity |
| Catalyst | Brønsted vs. Lewis acids, homogeneous vs. heterogeneous catalysts. | Affects reaction rate and potential for side reactions. |
| Temperature | Balancing reaction rate with the potential for 1,4-butanediol dehydration. | Higher temperatures may favor THF formation. |
| Solvent | Polarity and azeotropic properties for water removal. | Influences solubility of reactants and efficiency of water removal. |
| Water Removal | Use of Dean-Stark apparatus, molecular sieves, or orthoesters. | Crucial for shifting the equilibrium towards product formation. |
| Reactant Ratio | Stoichiometric or excess of one reactant. | Can influence the rate of acetal formation. |
Alternative Cyclization Approaches to 1,3-Dioxepanes
While direct acetalization is the most common route, alternative strategies for the formation of the 1,3-dioxepane ring exist, although they are less commonly applied for this specific target molecule.
Oxymercuration-demercuration is a well-known method for the hydration of alkenes. Intramolecular versions of this reaction can be used to form cyclic ethers. For instance, the oxymercuration of homoallylic alcohol-derived hemiacetals has been utilized for the diastereoselective synthesis of protected 1,3-diols. organic-chemistry.org This suggests a potential, though indirect, pathway where a suitably unsaturated precursor could be cyclized to form a seven-membered ring ether. The reaction typically involves the use of a mercury salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, to induce cyclization, followed by demercuration with sodium borohydride. organic-chemistry.org However, the direct application of this method for the synthesis of 1,3-dioxepanes from simple starting materials is not well-documented.
Stereochemical Control in Synthesis of 1,3-Dioxepane, 2-(2-furanyl)-
The introduction of stereocenters in the 1,3-dioxepane ring or on its substituents necessitates careful control over the synthetic process to obtain stereoisomerically pure compounds. This is particularly relevant when the starting materials are chiral or when chiral catalysts are employed.
Formation and Separation of Diastereomers
The synthesis of 1,3-dioxepane, 2-(2-furanyl)- can result in the formation of diastereomers if the 1,4-butanediol used in a direct acetalization reaction is substituted with chiral centers. More specifically, a pertinent example of diastereomer formation arises from the hydrogenation of a chiral, unsaturated precursor, 4,5-dihydro-1,3-dioxepine.
In a notable synthetic approach, a chiral 4,5-dihydro-1,3-dioxepine was hydrogenated using a Palladium on carbon (Pd/C) catalyst. This reaction yielded the saturated 1,3-dioxepane as a mixture of diastereomers in a 2:1 ratio. The stereocenters in the dihydro-1,3-dioxepine precursor dictate the formation of these diastereomers upon reduction of the double bond.
The separation of such diastereomeric mixtures is a critical step in obtaining stereochemically pure compounds. Diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques. Common methods for the separation of diastereomers include:
Column Chromatography: This is a widely used technique where the mixture is passed through a stationary phase (e.g., silica (B1680970) gel). Due to their different polarities and interactions with the stationary phase, the diastereomers will travel at different rates, allowing for their individual collection. The choice of eluent (mobile phase) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the separation of diastereomers with high resolution.
Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be an effective method of separation based on differences in their solubility in a particular solvent system.
Extractive Distillation: For volatile diastereomers, extractive distillation can be employed, where a solvent is added to alter the relative volatilities of the diastereomers, facilitating their separation by distillation.
The specific conditions for the separation of diastereomers of 1,3-Dioxepane, 2-(2-furanyl)- would need to be empirically determined.
Enantioselective Synthesis Strategies
Achieving enantioselectivity in the synthesis of 1,3-Dioxepane, 2-(2-furanyl)- can be approached through the use of chiral starting materials or, more elegantly, through asymmetric catalysis. A powerful strategy involves the enantioselective synthesis of a precursor molecule that can be subsequently converted to the target compound.
A highly effective method for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines, which are direct precursors to saturated 1,3-dioxepanes, has been developed. This method utilizes a bimetallic catalytic system composed of a rhodium(II) salt and a chiral N,N′-dioxide–Samarium(III) complex. This catalytic system promotes a tandem carbonyl ylide formation/[4+3]-cycloaddition reaction between an aldehyde, an α-diazoacetate, and a β,γ-unsaturated α-ketoester.
This asymmetric cascade reaction has been shown to produce various chiral 4,5-dihydro-1,3-dioxepines in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). The subsequent hydrogenation of these enantiomerically enriched dihydro-1,3-dioxepines, as mentioned previously, leads to the formation of the corresponding saturated 1,3-dioxepanes. The chirality established in the cycloaddition step is retained during the hydrogenation, resulting in an enantiomerically enriched product.
The key parameters influencing the success of this enantioselective synthesis are summarized in the table below:
| Parameter | Description | Significance |
|---|---|---|
| Catalyst System | Bimetallic Rh(II)/chiral N,N′-dioxide–Sm(III) complex | Induces high enantioselectivity in the key [4+3] cycloaddition step. |
| Reactants | Aldehyde, α-diazoacetate, β,γ-unsaturated α-ketoester | Building blocks for the formation of the dihydro-1,3-dioxepine ring. |
| Reaction Type | Asymmetric cascade carbonyl ylide formation/[4+3]-cycloaddition | Efficiently constructs the chiral seven-membered ring in a single operation. |
| Enantiomeric Excess (ee) | Typically >99% for the dihydro-1,3-dioxepine precursor | Ensures the high enantiopurity of the final saturated 1,3-dioxepane. |
| Subsequent Step | Hydrogenation (e.g., with Pd/C and H2) | Reduces the double bond of the precursor to yield the saturated 1,3-dioxepane. |
Table of Compounds
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 1,3-Dioxepane, 2-(2-furanyl)- | C9H12O3 | Target Compound |
| Furfural | C5H4O2 | Starting Material |
| 1,4-Butanediol | C4H10O2 | Starting Material |
| 4,5-Dihydro-1,3-dioxepine | C5H8O2 | Unsaturated Precursor |
| Palladium on carbon (Pd/C) | Pd/C | Catalyst for Hydrogenation |
| Rhodium(II) acetate | C4H6O4Rh | Component of Bimetallic Catalyst |
| Chiral N,N′-dioxide–Samarium(III) complex | - | Chiral Ligand/Lewis Acid Catalyst |
| α-Diazoacetate | - | Reactant in Cascade Reaction |
| β,γ-Unsaturated α-ketoester | - | Reactant in Cascade Reaction |
Reactivity and Reaction Mechanisms of 1,3 Dioxepane, 2 2 Furanyl
Acid-Catalyzed Reactions
Acid-catalyzed reactions of 1,3-Dioxepane (B1593757), 2-(2-furanyl)- primarily involve the cleavage of the acetal (B89532) bond, a characteristic reaction of this functional group. These transformations can lead to either hydrolysis or the exchange of the alcohol component in a process known as transacetalization.
Hydrolytic Cleavage Pathways and Mechanisms
The hydrolysis of 1,3-Dioxepane, 2-(2-furanyl)- in the presence of an acid catalyst results in the cleavage of the seven-membered ring to yield furan-2-carbaldehyde and 1,4-butanediol (B3395766). The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through the following key steps:
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms within the 1,3-dioxepane ring by an acid catalyst (H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (water).
Formation of a Carbocation Intermediate: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate and the release of one of the hydroxyl groups from the diol.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields a hemiacetal.
Ring Opening: The hemiacetal is in equilibrium with the open-chain hydroxy aldehyde. Subsequent protonation of the remaining ether oxygen and elimination of the second alcohol moiety leads to the final aldehyde and diol products.
The furan (B31954) ring itself can also undergo acid-catalyzed reactions, including polymerization or degradation, especially under harsh acidic conditions. However, under controlled conditions, the hydrolysis of the acetal is the predominant reaction.
Transacetalization Reactions
Transacetalization is a process where the diol component of the acetal is exchanged with another alcohol in the presence of an acid catalyst. For 1,3-Dioxepane, 2-(2-furanyl)-, this reaction would involve the reaction with an alcohol (R-OH) to form a new acetal and release 1,4-butanediol. The mechanism is analogous to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water.
This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reacting alcohol or by removing one of the products from the reaction mixture. Transacetalization is a valuable synthetic tool for the protection of carbonyl groups or for the synthesis of different acetals without proceeding through the carbonyl compound.
Ring-Opening Polymerization Studies (General 1,3-Dioxepane Scaffold)
The 1,3-dioxepane ring system is capable of undergoing ring-opening polymerization (ROP), a process where the cyclic monomer is converted into a linear polymer. This is a significant area of research for the synthesis of biodegradable and biocompatible polymers.
Cationic Polymerization Mechanisms
Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of 1,3-dioxepane and its derivatives. The polymerization is typically initiated by strong acids or Lewis acids. The mechanism generally proceeds via an "active chain end" mechanism, which involves the following steps:
Initiation: A proton or a Lewis acid adds to one of the oxygen atoms of the 1,3-dioxepane ring, forming a tertiary oxonium ion.
Propagation: The oxonium ion is susceptible to nucleophilic attack by another monomer molecule. This attack leads to the opening of the ring and the formation of a new, longer polymer chain with a propagating oxonium ion at its end. This process repeats, leading to the growth of the polymer chain.
Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer reactions, where the active center is transferred to another molecule, such as the monomer, solvent, or an impurity.
The presence of the 2-(2-furanyl) substituent can influence the polymerization in several ways. The furan ring is susceptible to electrophilic attack and could potentially react with the cationic propagating species, leading to side reactions and branching.
Radical Ring-Opening Polymerization Investigations
Radical ring-opening polymerization (rROP) is a polymerization method that involves the ring-opening of a cyclic monomer via a radical intermediate. This technique is particularly well-suited for cyclic ketene (B1206846) acetals, which possess an exocyclic double bond that can be attacked by a radical, leading to the formation of a ring-opened radical that propagates.
However, for a saturated cyclic acetal like 1,3-Dioxepane, 2-(2-furanyl)-, radical ring-opening polymerization is not a typical reaction pathway. The C-O bonds of the acetal are not readily cleaved by radical attack under standard radical polymerization conditions. While the furan ring can participate in radical reactions, this would likely lead to polymerization through the diene system of the furan without the opening of the 1,3-dioxepane ring. Therefore, investigations into the radical ring-opening polymerization of this specific compound are not prevalent in the scientific literature, as this mode of polymerization is not mechanistically favored.
Copolymerization and Terpolymerization Kinetics with Other Monomers
1,3-Dioxepane and its derivatives can be copolymerized with a variety of other cyclic and vinyl monomers to tailor the properties of the resulting polymers. In the context of cationic ring-opening polymerization, the kinetics of copolymerization are often described by the Mayo-Lewis equation, which relates the composition of the monomer feed to the composition of the resulting copolymer. The reactivity ratios (r₁ and r₂) for the two monomers indicate their relative preference for adding to a growing polymer chain ending in the same or the other monomer unit.
For the copolymerization of 1,3-Dioxepane, 2-(2-furanyl)- (M₁) with another monomer (M₂), the reactivity ratios would be defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
where k₁₁ and k₂₂ are the rate constants for the addition of the same monomer, and k₁₂ and k₂₁ are the rate constants for the addition of the other monomer. The values of these reactivity ratios would be influenced by the electronic and steric effects of the 2-(2-furanyl) substituent.
Below is an interactive data table summarizing the expected reactivity of 1,3-Dioxepane, 2-(2-furanyl)- in various reaction types.
| Reaction Type | Reagents | Primary Product(s) | Key Mechanistic Feature |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Furan-2-carbaldehyde, 1,4-Butanediol | Protonation of acetal oxygen followed by ring cleavage. |
| Transacetalization | Alcohol (R-OH), Acid Catalyst | New acetal (Furan-2-CH(OR)₂), 1,4-Butanediol | Nucleophilic attack of alcohol on protonated acetal. |
| Cationic Ring-Opening Polymerization | Protonic or Lewis Acid Initiator | Poly(ether-acetal) | Formation and propagation of a tertiary oxonium ion. |
Specific Transformations Involving the Furan Moiety
The reactivity of the furan ring in 1,3-Dioxepane, 2-(2-furanyl)- is a focal point of its chemical behavior, allowing for a variety of transformations that are characteristic of furan and its derivatives. These reactions primarily involve the π-electron system of the furan ring.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is known to be highly reactive towards electrophiles, significantly more so than benzene. pharmaguideline.com In 2-substituted furans, such as 1,3-Dioxepane, 2-(2-furanyl)-, electrophilic substitution typically occurs at the C5 position, as the existing substituent at C2 directs incoming electrophiles to the opposite α-position. pharmaguideline.com The acetal moiety at the 2-position is generally considered to be an electron-withdrawing group, which can influence the rate and regioselectivity of these reactions.
Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pharmaguideline.com For 1,3-Dioxepane, 2-(2-furanyl)-, these reactions are anticipated to yield the corresponding 5-substituted derivatives. Mild reaction conditions are typically necessary to avoid polymerization or ring-opening of the acid-sensitive furan ring. pharmaguideline.com
| Reaction | Typical Reagents | Expected Major Product |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures | 2-(5-Nitro-2-furanyl)-1,3-dioxepane |
| Bromination | Bromine in dioxane or N-Bromosuccinimide (NBS) | 2-(5-Bromo-2-furanyl)-1,3-dioxepane |
| Sulfonation | Pyridine-sulfur trioxide complex | 2-(2-Furanyl)-1,3-dioxepane-5-sulfonic acid |
| Acylation | Acetic anhydride (B1165640) with a mild Lewis acid catalyst (e.g., BF₃·OEt₂) | 1-(5-(1,3-Dioxepan-2-yl)-2-furanyl)ethan-1-one |
[4+2] Cycloaddition Reactions of the Furan Ring (Diels-Alder)
The furan ring in 1,3-Dioxepane, 2-(2-furanyl)- can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.org Furan itself is a reactive diene, and its derivatives can undergo cycloadditions with a variety of dienophiles, typically those that are electron-deficient. wikipedia.orgrsc.org The acetalization of furfural (B47365) to form derivatives like 2-(2-furanyl)-1,3-dioxepane reduces the electron-withdrawing nature of the carbonyl group, which can influence the reactivity of the furan ring in these cycloadditions. mdpi.com
These reactions are often reversible, and the stereoselectivity can be influenced by reaction conditions. mdpi.com The formation of endo or exo adducts is a key aspect of the stereochemistry of these reactions.
| Dienophile | Reaction Conditions | Product(s) | Stereoselectivity |
| N-Methylmaleimide | Not specified | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Predominantly endo adduct under kinetic control mdpi.com |
| Maleic anhydride | Not specified | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Generally exo selective for furan derivatives rsc.org |
This table is based on the reported reactivity of similar furanic acetals in Diels-Alder reactions. mdpi.com Specific experimental data for 1,3-Dioxepane, 2-(2-furanyl)- may vary.
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of 1,3-Dioxepane, 2-(2-furanyl)- is influenced by the chemical environment, with both the acetal and the furan moieties being susceptible to degradation under certain conditions.
Acidic Conditions: Under aqueous acidic conditions, the acetal linkage is prone to hydrolysis, leading to the regeneration of furfural and 1,4-butanediol. quora.com This reaction is a reversible process, and the equilibrium can be shifted by controlling the concentration of water. quora.com The furan ring itself is also sensitive to strong acids, which can lead to polymerization and ring-opening reactions. pharmaguideline.comnih.gov
Basic Conditions: Acetals are generally stable under basic and nucleophilic conditions. stackexchange.com Therefore, the 1,3-dioxepane ring is expected to be stable in the presence of bases. The furan ring is also relatively stable in basic media, although strong bases at elevated temperatures can lead to degradation. A comprehensive study on the stability of various furan derivatives indicated that they are generally more stable in the presence of a base compared to acid. researchgate.netnih.gov
Oxidative Conditions: The furan ring is susceptible to oxidation. Oxidative cleavage of the furan ring can occur with various oxidizing agents, potentially leading to the formation of dicarbonyl compounds or their derivatives. acs.org The specific products of oxidative degradation will depend on the oxidant used and the reaction conditions. Microbial degradation pathways for furan compounds often involve initial oxidation steps. nih.govresearchgate.net
Theoretical and Computational Studies of 1,3 Dioxepane, 2 2 Furanyl
Conformational Analysis of the 1,3-Dioxepane (B1593757) Ring System
The 1,3-dioxepane ring, a seven-membered heterocycle, is a flexible system that can adopt a variety of non-planar conformations to minimize steric, torsional, and angle strain. Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible 1,3-dioxepane ring exists as a dynamic equilibrium of several low-energy conformers.
Computational and NMR spectroscopic studies on 1,3-dioxepane and its derivatives have identified a pseudorotational itinerary that includes several key conformations, primarily in the chair and boat families. The most significant low-energy conformations are the Chair (C), Twist-Chair (TC), and Twist-Boat (TB).
Chair (C) Conformation: This conformation is analogous to the cyclohexane chair but is generally less stable in seven-membered rings due to significant torsional strain and transannular interactions (steric hindrance across the ring).
Twist-Boat (TB) Conformation: The boat family of conformations is more accessible in seven-membered rings than in cyclohexanes. The Twist-Boat is a puckered form that alleviates some of the eclipsing interactions and flagpole steric strain present in a pure boat conformation.
Twist-Chair (TC) Conformation: Conformational analysis predicts that the Twist-Chair form is often the most stable conformation for the 1,3-dioxepane ring system. The TC conformation effectively minimizes both torsional strain and unfavorable transannular interactions, striking a balance between the different sources of ring strain. Some studies propose that the TC form with a C2 axis of symmetry is the predominant contributor to the conformational equilibrium.
Relative Energies of 1,3-Dioxepane Conformations
| Conformation | Relative Stability | Key Features |
| Twist-Chair (TC) | Most Stable | Minimizes torsional and transannular strain. |
| Twist-Boat (TB) | Intermediate | More stable than the pure boat; relieves some eclipsing interactions. |
| Chair (C) | Least Stable | Significant torsional strain and transannular interactions. |
The interconversion between different conformations, such as the process of ring inversion, is a dynamic process that requires surmounting specific energy barriers. For cyclic molecules, this "ring flip" allows for the exchange between different spatial arrangements (e.g., axial and equatorial-like positions). The process typically proceeds through higher-energy transition states, often involving boat-like or half-chair structures.
The energy barrier for the chair-to-twist-boat interconversion in a seven-membered ring like cycloheptane is considerably lower than the chair inversion barrier in cyclohexane (which is approximately 10-11 kcal/mol). For 1,3-dioxepane, the presence of two oxygen atoms alters the bond lengths and angles, influencing the flexibility and the energy barriers of the ring. The barriers are generally low, allowing for rapid interconversion at room temperature. The transition state for the inversion process often involves a conformation where five of the ring atoms are nearly coplanar, representing the point of highest energy in the pathway. The specific energy barrier for 1,3-Dioxepane, 2-(2-furanyl)- has not been experimentally determined but is expected to be in the range typical for substituted seven-membered heterocyclic rings.
Typical Ring Inversion Barriers for Cyclic Ethers
| Ring System | Number of Atoms | Typical Energy Barrier (kcal/mol) |
| 1,3-Dioxane (B1201747) | 6 | ~9-10 |
| Tetrahydropyran | 6 | ~10 |
| 1,3-Dioxepane | 7 | ~5-8 (Estimated) |
| Oxepane | 7 | ~7-8 |
The introduction of a substituent at the C2 position (the acetal (B89532) carbon) significantly influences the conformational equilibrium of the 1,3-dioxepane ring. The 2-(2-furanyl)- group exerts both steric and electronic effects.
Steric Effects: The furan (B31954) ring is a planar, relatively bulky group. Its presence will create steric hindrance with nearby axial-like hydrogen atoms on the dioxepane ring (transannular interactions). To minimize these unfavorable van der Waals repulsions, the ring will preferentially adopt a conformation where the bulky furanyl group occupies a position with minimal steric clash. In a simplified chair-like analogy, this would correspond to an equatorial position. However, in the more likely Twist-Chair conformation of 1,3-dioxepane, the substituent will favor a position that points away from the bulk of the ring structure.
Electronic Effects: The furanyl group is an electron-rich aromatic system. Its electronic properties can influence the geometry and stability of the adjacent acetal group through inductive and resonance effects. Furthermore, the orientation of the furan ring relative to the dioxepane ring is determined by the rotation around the C2-C(furanyl) single bond, which will seek to balance steric hindrance and electronic interactions, such as conjugation.
The final preferred conformation will be a compromise that minimizes steric repulsions involving the furanyl group while also accommodating favorable stereoelectronic effects like the anomeric effect.
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, particularly in systems containing a heteroatom adjacent to another heteroatom, such as the O-C-O acetal linkage in 1,3-dioxepane. It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial-like position, contrary to what would be predicted based on steric hindrance alone.
This effect is rationalized by a stabilizing hyperconjugative interaction. An electron lone pair (n) from one of the ring oxygen atoms can donate electron density into the antibonding sigma orbital (σ) of the C2-substituent bond when that bond is in an anti-periplanar (180°) arrangement. This n → σ interaction is maximized when the substituent is in an axial-like orientation.
In 1,3-Dioxepane, 2-(2-furanyl)-, the C2 carbon is the anomeric center. The C-O bonds of the furan ring's ether linkage and the C-C bonds of the furan ring itself are electronegative in character. The anomeric effect would therefore contribute to stabilizing conformations where the C(2)-C(furanyl) bond is axial-like. However, this stabilizing electronic effect is in direct competition with the steric destabilization of placing the bulky furanyl group in a sterically hindered position. The final conformational preference is a delicate balance between these opposing forces.
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful tool for investigating molecular properties that are difficult to probe experimentally. Using methods like Density Functional Theory (DFT) or ab initio molecular orbital theory, it is possible to calculate the geometries of different conformers, their relative energies, and the electronic structure of the molecule.
A quantum chemical analysis of 1,3-Dioxepane, 2-(2-furanyl)- would reveal the distribution of electrons and the nature of the chemical bonds within the molecule.
Charge Distribution: The oxygen atoms in both the dioxepane ring and the furan ring are highly electronegative, leading to a significant polarization of the C-O bonds. This results in a partial negative charge on the oxygen atoms and partial positive charges on the adjacent carbon atoms, particularly the C2 acetal carbon. The furan ring, being an aromatic system, has a delocalized π-electron cloud, which influences the charge distribution across the entire molecule.
Molecular Orbitals: The electronic properties are governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the oxygen atoms and the π-system of the furan ring. The energy of the HOMO is related to the molecule's ability to act as an electron donor.
The LUMO is likely to be an antibonding orbital (π) associated with the aromatic furan ring or an antibonding orbital (σ) associated with the C-O bonds of the acetal. The energy of the LUMO reflects the molecule's ability to act as an electron acceptor.
Bonding: The bonds within the molecule are primarily covalent sigma (σ) bonds. The furan ring also contains a delocalized pi (π) system consisting of 6 π-electrons (four from the carbons and two from the oxygen lone pair), which confers its aromatic character. The analysis of bond lengths and angles from optimized geometries would confirm the puckered nature of the 1,3-dioxepane ring and the planarity of the furan substituent. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify interactions like the anomeric effect by calculating the energy of the n → σ* donation.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts with high accuracy, aiding in spectral assignment and verification of molecular structures. nih.govnih.gov
The prediction of ¹H and ¹³C NMR chemical shifts for 1,3-Dioxepane, 2-(2-furanyl)- would typically involve a multi-step computational protocol. The first step is the optimization of the molecule's three-dimensional geometry. nih.gov Various DFT functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger) are commonly employed for this purpose. nih.govnih.gov To account for the influence of a solvent, which can be significant, a solvent model like the Polarizable Continuum Model (PCM) is often incorporated into the calculations. nih.gov
Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, as it has been shown to provide reliable results for a wide range of organic molecules. nih.govruc.dk The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data. While no specific published data exists for 1,3-Dioxepane, 2-(2-furanyl)-, a hypothetical table of predicted chemical shifts, based on typical values for furan and dioxepane moieties, is presented below for illustrative purposes. The accuracy of such predictions is generally high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable with appropriate computational methods. nih.gov
Hypothetical Predicted NMR Chemical Shifts for 1,3-Dioxepane, 2-(2-furanyl)- (Note: The following data is illustrative and not based on published research for this specific compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetal Proton | 5.8 - 6.0 | 100 - 105 |
| Furan Protons | 6.3 - 7.5 | 110 - 145 |
| Dioxepane Protons | 1.5 - 4.0 | 25 - 70 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that are often difficult to study experimentally. For 1,3-Dioxepane, 2-(2-furanyl)-, a key reaction of interest would be its hydrolysis, which involves the cleavage of the acetal group.
Reaction pathway modeling for the hydrolysis of this compound would begin by identifying the elementary steps of the reaction, which typically involves the protonation of one of the dioxepane oxygen atoms, followed by the ring-opening to form a carbocation intermediate, and subsequent attack by water. Quantum chemical methods, such as DFT, would be used to calculate the energies of the reactants, products, intermediates, and transition states along the reaction coordinate.
The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction pathway. Locating the transition state structure is a key goal of reaction modeling. Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The calculated energies of the reactants and the transition state allow for the determination of the activation energy of the reaction, which is a crucial parameter for understanding the reaction kinetics. By mapping out the entire reaction pathway, a detailed energy profile can be constructed, providing a comprehensive picture of the reaction mechanism. For instance, in the hydrolysis of furan derivatives, computational studies can elucidate the role of intermediates and the energetics of bond-breaking and bond-forming steps. chemtube3d.com
While specific studies on 1,3-Dioxepane, 2-(2-furanyl)- are not available, the general approach to modeling its reactivity would follow established computational methodologies that have been successfully applied to similar furan-containing compounds and acetals. researchgate.net These theoretical investigations would provide fundamental insights into the stability and reactivity of the molecule, guiding the design of new synthetic routes and the prediction of its chemical behavior.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1,3-Dioxepane (B1593757), 2-(2-furanyl)- in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while advanced 2D NMR techniques establish connectivity and spatial relationships.
The seven-membered dioxepane ring is conformationally flexible, capable of adopting several forms, such as chair and boat conformations. The specific conformation can be inferred from the coupling constants (³J values) between protons on adjacent carbons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, the coupling constants between the proton at C2 and the protons at C4/C7, as well as the couplings among the methylene (B1212753) protons of the dioxepane ring, are highly dependent on the dihedral angles between them, which is a direct reflection of the ring's conformation. researchgate.net The stereochemical relationship between the furanyl substituent and the dioxepane ring can be established using NOE spectroscopy, which detects protons that are close in space.
¹H NMR Spectroscopy: The proton spectrum would show distinct signals for the furanyl ring protons, the acetal (B89532) proton at C2, and the methylene protons of the dioxepane ring. The furanyl protons typically appear in the aromatic region, while the acetal proton (at C2) would be a singlet or a triplet (depending on coupling to C4/C7 protons) at a characteristic downfield shift due to the adjacent oxygen atoms. The methylene groups at C4/C7 and C5/C6 would likely show complex multiplets due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. Key signals would include the acetal carbon (C2), which is significantly deshielded, the carbons of the furan (B31954) ring, and the aliphatic carbons of the dioxepane ring. The chemical shifts of the ring carbons can provide further insight into the ring's conformation. wordpress.com For example, in related 1,3-dioxane (B1201747) systems, axial and equatorial substituents cause predictable shifts in the ¹³C signals of the ring carbons. wordpress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dioxepane, 2-(2-furanyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furanyl H3' | ~6.4 | Furanyl C2' |
| Furanyl H4' | ~7.4 | Furanyl C3' |
| Furanyl H5' | ~7.6 | Furanyl C4' |
| Acetal H2 | ~5.8 | Furanyl C5' |
| Dioxepane H4/H7 | ~3.8-4.0 | Acetal C2 |
| Dioxepane H5/H6 | ~1.7-1.9 | Dioxepane C4/C7 |
| Dioxepane C5/C6 |
Note: Values are estimates based on typical shifts for furan and cyclic acetal moieties and may vary depending on solvent and conformation.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 1,3-Dioxepane, 2-(2-furanyl)-, electron ionization (EI) would likely be used.
The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. The fragmentation of this molecule is expected to proceed through several characteristic pathways. A primary fragmentation would involve the furan ring, which is a stable aromatic system. ed.ac.uk Another significant fragmentation pathway for cyclic acetals involves the cleavage of the C-O bonds within the dioxepane ring.
Key fragmentation patterns would likely include:
Loss of the furanyl group: Cleavage of the C2-furanyl bond to give a fragment corresponding to the dioxepane cation.
Furan-related fragmentation: The furan ring itself can fragment, for instance, by losing a CHO radical. ed.ac.uk
Ring cleavage: The dioxepane ring can undergo cleavage to lose fragments such as C₄H₈O or smaller alkyl units, consistent with fragmentation patterns of ethers and cyclic acetals. libretexts.orgchemguide.co.uk In related dibenzo(d,f)(1,3)dioxepine systems, fragmentation often leads to the formation of stable benzofuran (B130515) ions. nih.govnih.gov A similar process could lead to the formation of a furanyl-containing cation.
Table 2: Predicted Key Mass Spectrometry Fragments for 1,3-Dioxepane, 2-(2-furanyl)-
| m/z Value | Possible Fragment Identity | Description |
| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 167 | [C₉H₁₁O₃]⁺ | Loss of H radical |
| 101 | [C₅H₉O₂]⁺ | Cleavage of the furanyl group |
| 95 | [C₅H₃O]⁺ | Furanyl-methylene cation after ring rearrangement |
| 67 | [C₄H₃O]⁺ | Furan cation |
Note: These represent plausible fragmentation pathways. The relative abundance of each fragment would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Dioxepane, 2-(2-furanyl)- would be dominated by absorptions corresponding to the C-O bonds of the acetal and the vibrations of the furan ring. The most prominent bands would be the strong C-O-C stretching vibrations of the seven-membered ring, typically found in the 1200-1000 cm⁻¹ region. mdpi.com The furan ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching around 1600-1500 cm⁻¹, and ring breathing modes. nist.gov
Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The aromatic C=C stretching of the furan ring is expected to produce a strong signal. The symmetric stretching of the C-O-C bonds in the dioxepane ring should also be Raman active. Raman spectroscopy can be particularly useful for studying the low-frequency modes related to the conformation of the dioxepane ring. irb.hrmdpi.com
Table 3: Predicted IR and Raman Vibrational Frequencies for 1,3-Dioxepane, 2-(2-furanyl)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Furan C-H Stretch | 3100-3150 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |
| Furan C=C Stretch | 1500-1600 | Medium-Strong | Strong |
| Furan Ring Modes | 1300-1450 | Medium | Medium |
| C-O-C Stretch (Acetal) | 1000-1200 | Strong | Medium-Weak |
Note: These are general ranges for the expected functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.govnih.gov This technique would provide unambiguous information on bond lengths, bond angles, and torsional angles within the 1,3-Dioxepane, 2-(2-furanyl)- molecule.
A crystal structure would reveal the preferred solid-state conformation of the flexible dioxepane ring and the exact orientation of the furanyl substituent relative to the ring. This information is invaluable for validating the conformational preferences inferred from NMR studies in solution and for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. nih.gov The resulting electron density map would confirm the atom connectivity and provide the absolute configuration if the compound is chiral and has been resolved. nih.gov While obtaining a crystal suitable for analysis can be a significant challenge, the detailed structural information it provides is unparalleled. nih.gov
Emerging Research Applications of 1,3 Dioxepane, 2 2 Furanyl
Applications in Complex Organic Synthesis as a Building Block
In the realm of organic synthesis, protecting groups are crucial for masking reactive functional groups while other parts of a molecule are being modified. The 1,3-dioxepane (B1593757) group in 1,3-Dioxepane, 2-(2-furanyl)- serves as an effective protecting group for the aldehyde functionality of furfural (B47365).
Role as a Masked Aldehyde Equivalent
The primary role of the 1,3-dioxepane structure is to act as a masked equivalent of an aldehyde. Cyclic acetals like 1,3-dioxepanes are readily formed from the reaction of an aldehyde (in this case, furfural) with a diol (1,4-butanediol) under acidic conditions. organic-chemistry.org This transformation converts the highly reactive aldehyde group into a stable acetal (B89532).
This acetal is robust and stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, which would otherwise react with the unprotected aldehyde. thieme-connect.de The protection can be reversed, and the aldehyde can be regenerated through acid-catalyzed hydrolysis. organic-chemistry.orgthieme-connect.de This stability and reversible masking make 1,3-Dioxepane, 2-(2-furanyl)- a valuable intermediate, allowing for chemical modifications on the furan (B31954) ring or in other parts of a molecule without interference from the aldehyde group.
Intermediate in the Synthesis of Natural Products and Bioactive Molecules
The furan nucleus is a common structural motif found in a wide array of bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net Consequently, functionalized furans like 1,3-Dioxepane, 2-(2-furanyl)- are valuable starting materials for the total synthesis of these complex molecules. By masking the aldehyde, chemists can perform reactions such as lithiation of the furan ring followed by alkylation, or various coupling reactions to build more complex carbon skeletons. mdpi.comijsrst.com Once the desired molecular framework is assembled, the deprotection of the dioxepane ring reveals the aldehyde, which can then be used for further transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.
The furan moiety itself is a precursor to other functionalities; for instance, it can participate in Diels-Alder reactions or be converted into other heterocyclic systems. The use of the dioxepane as a protecting group facilitates these synthetic strategies, highlighting its importance as an intermediate in constructing molecules of biological and medicinal interest. mdpi.com
Below is a table of selected natural products that contain the furan moiety, illustrating the importance of furan-based building blocks in organic synthesis.
| Natural Product | Source Organism/Family | Noteworthy Structural Feature |
| Plakorsins A and B | Marine sponge Plakortis simplex | Furan fatty acid derivatives. mdpi.com |
| Raboketones A and B | Rabdosia species | Diterpenoids with a furan ring. rsc.org |
| Paleofurans A and B | Not specified | Furan-containing natural products. rsc.org |
| Tournefolin C | Not specified | 2,4-disubstituted furan derivative. rsc.org |
| Shikonofurans A and B | Not specified | Furan-containing natural products. rsc.org |
| Krishnanones A and B | Terrestrial Streptomyces sp. | Dimeric and trimeric methyl acetals of furan. mdpi.com |
| Hypofuran A | Marine-derived fungus Hypocrea koningii | 2,3-Butylene acetal of furan. mdpi.com |
Advanced Materials Research
The 1,3-dioxepane ring system is not only useful in small molecule synthesis but also plays a significant role in polymer chemistry, particularly in the creation of functional and degradable materials.
Design and Synthesis of Degradable Polymeric Systems
A closely related compound, 2-methylene-1,3-dioxepane (B1205776) (MDO), serves as a key monomer for producing degradable polymers. Through a process called radical ring-opening polymerization, the cyclic ketene (B1206846) acetal MDO can be copolymerized with other monomers, such as vinyl acetate (B1210297). rsc.orgresearchgate.net During this polymerization, the 1,3-dioxepane ring opens, incorporating ester linkages into the backbone of the resulting polymer.
These ester bonds are susceptible to hydrolysis, meaning they can be broken down by water, either under acidic or alkaline conditions. rsc.orgnih.gov This characteristic is highly desirable for creating biodegradable materials intended for biomedical applications or for reducing plastic waste. researchgate.netresearchgate.net The resulting polyesters offer a versatile platform for designing materials with tunable degradation rates and mechanical properties. rsc.org
Incorporation into pH-Sensitive Materials
Building on the concept of degradable polymers, the 1,3-dioxepane structure has been incorporated into advanced, "smart" materials that respond to environmental stimuli, such as changes in pH. nih.govmdpi.com Researchers have synthesized terpolymers using MDO alongside other functional monomers to create biodegradable and pH-sensitive polymeric prodrugs for intracellular drug delivery. researchgate.netrsc.org
In these systems, the polymer backbone, containing the hydrolyzable ester groups from MDO, provides the degradability. The pH-sensitivity is often conferred by attaching drug molecules to the polymer via acid-labile linkers, such as hydrazone bonds. rsc.orgnih.gov These bonds are stable at the physiological pH of blood (pH 7.4) but cleave rapidly in the more acidic environments found within cancer tissues or inside cellular compartments like endosomes (pH 5.0-5.5). researchgate.netrsc.org This dual-functionality allows for the design of sophisticated nanocarriers that can circulate stably in the body and then release their therapeutic payload specifically at the target site, enhancing efficacy and reducing side effects. researchgate.netnih.gov
Catalysis Research
While 1,3-Dioxepane, 2-(2-furanyl)- is more commonly a substrate or building block, the broader class of 1,3-dioxepanes has found applications in catalysis research, particularly in asymmetric synthesis. Chiral, non-racemic 1,3-dioxepanes can be designed to act as ligands for metal catalysts. thieme-connect.de Although examples are still somewhat limited, the seven-membered ring's conformational properties can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction. thieme-connect.de
More directly relevant is the catalysis involved in the synthesis of 1,3-Dioxepane, 2-(2-furanyl)- and its analogs. The formation of the acetal from furfural and a diol is an acid-catalyzed reaction. organic-chemistry.org Research into green and efficient catalysts for this transformation is ongoing. For example, heteropoly acids have been shown to be effective, scalable, and environmentally friendly catalysts for the synthesis of the related compound 2-(2-Furyl)-1,3-dioxolane from biomass-derived furfural. researchgate.net Furthermore, bimetallic catalytic systems involving rhodium(II) and a chiral N,N'-dioxide-Sm(III) complex have been developed for the asymmetric synthesis of dihydro-1,3-dioxepine derivatives, demonstrating advanced catalytic strategies to access these important heterocyclic structures. nih.gov
Development as a Chiral Ligand in Asymmetric Catalysis
No literature was found that describes the design, synthesis, or application of 1,3-Dioxepane, 2-(2-furanyl)- as a chiral ligand. Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of significant importance in the pharmaceutical and fine chemical industries. The furan and dioxepane moieties present in the target molecule could theoretically be functionalized to create a chiral environment, but there is no indication in the available literature that this has been explored.
Bio-Inspired Research: Analogs of Naturally Occurring 1,3-Dioxepanes
Similarly, the search did not uncover any research that positions 1,3-Dioxepane, 2-(2-furanyl)- as a synthetic analog of naturally occurring 1,3-dioxepanes. Bio-inspired research often involves the synthesis of simplified or modified versions of natural products to study their biological activity or to develop new therapeutic agents. While the 1,3-dioxepane core is found in some natural products, no studies have been published that specifically link the 2-(2-furanyl)-substituted variant to this line of inquiry.
The absence of information on these specific topics suggests that research into 1,3-Dioxepane, 2-(2-furanyl)- may be limited or has not yet been directed towards these advanced applications.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of acetals, including 1,3-Dioxepane (B1593757), 2-(2-furanyl)-, typically involves the acid-catalyzed reaction of an aldehyde (in this case, furfural) with a diol (1,4-butanediol). While effective, this method often requires stoichiometric amounts of acid catalysts, leading to purification challenges and waste generation. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.
Key areas for investigation include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized resins, could offer significant advantages. frontiersin.org These catalysts are easily separable from the reaction mixture, reusable, and can exhibit high selectivity, thereby minimizing byproduct formation. Research should focus on tailoring the catalyst's pore size and acidity to optimize the yield of the seven-membered dioxepane ring.
Biocatalysis: Enzymatic catalysis presents a green alternative to traditional chemical methods. Lipases or other hydrolases, potentially in non-aqueous media, could be explored for their ability to catalyze the acetalization reaction under mild conditions, leading to high purity products and minimal environmental impact.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. evitachem.com This can lead to significantly improved yields and space-time efficiencies compared to batch processes. The development of a continuous flow synthesis for 1,3-Dioxepane, 2-(2-furanyl)- would be a significant step towards its industrial scalability.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, high selectivity. | Catalyst deactivation, optimization of catalyst properties. |
| Biocatalysis | Mild reaction conditions, high specificity, biodegradability. | Enzyme stability and cost, substrate scope limitations. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Reactor design and fouling, optimization of flow parameters. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of 1,3-Dioxepane, 2-(2-furanyl)- is dictated by the interplay of the furan (B31954) ring and the dioxepane moiety. While the furan ring is known for its susceptibility to electrophilic substitution and Diels-Alder reactions, and the acetal (B89532) linkage is sensitive to acidic hydrolysis, the combined reactivity profile remains largely unexplored. perlego.com
Future research should aim to:
Investigate Ring-Opening Polymerization (ROP): Cyclic acetals can undergo cationic ring-opening polymerization to yield polyacetals. The presence of the furan ring could influence the polymerization behavior and the properties of the resulting polymer. Research into the cationic ROP of 1,3-Dioxepane, 2-(2-furanyl)- could lead to novel biodegradable polyesters.
Explore Furan Ring Functionalization: The furan ring can be functionalized through various reactions, such as nitration, sulfonation, and Friedel-Crafts acylation. Performing these reactions on 1,3-Dioxepane, 2-(2-furanyl)- could generate a library of novel derivatives with tailored properties for applications in pharmaceuticals or specialty chemicals. perlego.com
Diels-Alder Chemistry: The furan moiety can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic structures. researchgate.net Investigating the Diels-Alder reactivity of 1,3-Dioxepane, 2-(2-furanyl)- with various dienophiles could open avenues for the synthesis of novel scaffolds for drug discovery and materials science.
Integration into Sustainable Chemical Processes
The bio-based origin of the furfural (B47365) precursor positions 1,3-Dioxepane, 2-(2-furanyl)- as a promising candidate for integration into sustainable chemical processes. mdpi.com Future research should focus on developing a holistic, green value chain for this compound.
Key aspects to consider include:
Renewable Feedstocks: While furfural is derived from biomass, 1,4-butanediol (B3395766) is traditionally produced from fossil fuels. A fully sustainable process would necessitate the use of bio-based 1,4-butanediol, which can be produced through the fermentation of sugars.
Circular Economy Principles: Investigating the chemical recyclability of polymers derived from 1,3-Dioxepane, 2-(2-furanyl)- is crucial for establishing a circular economy. This could involve developing methods for the controlled depolymerization of polyacetals back to the monomer or other valuable chemical intermediates.
Potential for Functional Material Innovation
The unique chemical structure of 1,3-Dioxepane, 2-(2-furanyl)- suggests its potential as a building block for a variety of functional materials. The combination of the furan's aromaticity and reactivity with the flexible and potentially biodegradable dioxepane backbone offers intriguing possibilities.
Future research in this area could explore:
Bio-based Polymers and Resins: As a monomer, 1,3-Dioxepane, 2-(2-furanyl)- could be used to produce novel bio-based polyesters and resins. researchgate.net The furan moiety can be exploited for cross-linking reactions, leading to the formation of thermosetting resins with potential applications in composites, coatings, and adhesives. researchgate.net
Smart Materials: The reversible nature of the Diels-Alder reaction involving the furan ring could be leveraged to create self-healing materials or materials with tunable properties. For example, polymers incorporating this moiety could be designed to exhibit reversible cross-linking in response to thermal stimuli.
Drug Delivery Systems: Biodegradable polymers derived from 1,3-Dioxepane, 2-(2-furanyl)- could be investigated as matrices for the controlled release of therapeutic agents. researchgate.netrsc.org The furan ring could also serve as a handle for conjugating drugs or targeting ligands.
Table 2: Potential Applications in Functional Materials
| Material Type | Key Feature | Potential Application |
| Bio-based Polymers | Renewable feedstock, potential biodegradability. | Packaging, textiles, composites. |
| Thermosetting Resins | Cross-linking capability of the furan ring. | Adhesives, coatings, electronics. |
| Self-Healing Materials | Reversible Diels-Alder chemistry. | Smart coatings, aerospace components. |
| Drug Delivery Vehicles | Biodegradability and functionalizable furan ring. | Controlled release formulations, targeted therapies. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-dioxepane, 2-(2-furanyl)-, and how do reaction conditions influence yield?
- Methodology : High yields (≥90%) can be achieved via acid-catalyzed condensation of furfural derivatives with diols under controlled anhydrous conditions. Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants. Purification via fractional distillation or column chromatography is recommended to isolate the product .
Q. How can researchers characterize the purity and structural identity of 1,3-dioxepane, 2-(2-furanyl)-?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the furyl substituent’s presence and regiochemistry.
- GC-MS : Compare retention indices and fragmentation patterns with literature data (e.g., m/z peaks corresponding to the molecular ion at 168.15 g/mol).
- Physical properties : Measure boiling point (≈154°C), density (0.919 g/cm³), and refractive index (1.405) for cross-validation .
Q. What are the stability considerations for storing 1,3-dioxepane, 2-(2-furanyl)- in laboratory settings?
- Methodology : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the furan ring. Avoid prolonged exposure to moisture, as hydrolysis of the dioxepane ring may occur. Monitor degradation via periodic FT-IR analysis (e.g., loss of C-O-C stretching bands at 1,100 cm⁻¹) .
Advanced Research Questions
Q. How does the 2-(2-furanyl) substituent influence the ring-opening polymerization (ROP) kinetics of 1,3-dioxepane?
- Methodology : Compare ROP thermodynamics (ΔH, ΔS) with unsubstituted 1,3-dioxepane using differential scanning calorimetry (DSC). The furyl group’s electron-withdrawing effect reduces ring strain, lowering polymerization rates. Design experiments with varying initiators (e.g., BF₃·OEt₂) and track molecular weight evolution via GPC .
Q. Can 1,3-dioxepane, 2-(2-furanyl)-, act as a monomer for synthesizing functional copolymers?
- Methodology : Co-polymerize with 1,3,5-trioxane using cationic initiators (e.g., triflic acid) to produce poly(oxymethylene-co-furanyl dioxepane). Analyze thermal stability (TGA) and crystallinity (XRD) to assess furan’s impact on polymer backbone flexibility. Reference CAS 25214-85-1 for analogous copolymer systems .
Q. What catalytic strategies enable selective functionalization of the furan ring in 1,3-dioxepane, 2-(2-furanyl)-?
- Methodology : Employ transition-metal catalysts (e.g., Ru complexes) for hydrogenation or cross-coupling reactions. For example, Ru-catalyzed transfer hydrogenation with HCO₂H selectively reduces the furan to tetrahydrofuran without cleaving the dioxepane ring. Monitor turnover numbers (TONs) via H NMR .
Q. How can computational modeling predict reactivity trends in 1,3-dioxepane derivatives?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict regioselectivity in electrophilic substitutions (e.g., bromination at the furan’s α-position). Validate with experimental kinetic data from halogenation studies .
Q. What toxicological screening protocols are relevant for 1,3-dioxepane, 2-(2-furanyl)-?
- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using mammalian cell lines. Compare results with structurally related cyclic ethers (e.g., 1,4-dioxane) to identify potential hazards. Prioritize metabolite analysis via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
